

Improving UAMC-1110 delivery to target tissues

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Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

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Technical Support Center: UAMC-1110

Welcome to the technical support center for **UAMC-1110**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of **UAMC-1110** to target tissues and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **UAMC-1110** and what is its primary target?

A1: **UAMC-1110** is a small molecule inhibitor that potently and selectively targets Fibroblast Activation Protein (FAP), a serine protease.^{[1][2][3]} FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many epithelial tumors, as well as in other conditions involving tissue remodeling like fibrosis and arthritis.^[4] Its expression in healthy adult tissues is limited, making it an attractive target for therapeutic and diagnostic applications.^[4]

Q2: What are the key properties of **UAMC-1110**?

A2: **UAMC-1110** exhibits high affinity for FAP with an IC₅₀ in the low nanomolar range (around 3.2 nM).^{[1][2][3]} It demonstrates good selectivity over related proteases such as dipeptidyl peptidase 4 (DPP-4), DPP-9, and prolyl oligopeptidase (PREP).^{[5][6]} The compound has shown high oral bioavailability in mice.^{[1][6]} For detailed specifications, refer to the table below.

Q3: How should I store and handle **UAMC-1110**?

A3: **UAMC-1110** powder is stable for years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: In which solvents is **UAMC-1110** soluble?

A4: **UAMC-1110** is highly soluble in DMSO (≥ 60 mg/mL) and sparingly soluble in ethanol.[5][6] For in vitro assays, DMSO is the recommended solvent for preparing stock solutions.[1] For in vivo studies, a common formulation involves dissolving **UAMC-1110** in DMSO first, then using co-solvents like PEG300 and Tween-80 in saline.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental use of **UAMC-1110**.

Issue 1: Poor Solubility or Precipitation of **UAMC-1110** in Aqueous Buffers

- Symptom: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for in vitro assays.
- Possible Cause: The final concentration of DMSO in the aqueous buffer is too low to maintain the solubility of **UAMC-1110**. The use of hygroscopic DMSO that has absorbed moisture can also impact solubility.[1]
- Troubleshooting Steps:
 - Use Fresh DMSO: Always use newly opened, anhydrous DMSO to prepare stock solutions.[1]
 - Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always run a vehicle control to account for any effects of DMSO on your experimental system.

- Use Ultrasonic Bath: After preparing the stock solution in DMSO, use an ultrasonic bath to ensure complete dissolution.[\[1\]](#)
- Consider Co-solvents: For certain applications, the addition of a small percentage of a co-solvent like PEG300 or Tween-80 to the final aqueous solution might improve solubility.

Issue 2: Low Efficacy or Lack of Target Engagement in Cell-Based Assays

- Symptom: No significant inhibition of FAP activity is observed in cells treated with **UAMC-1110**.
- Possible Causes:
 - Low or absent FAP expression in the chosen cell line.
 - Degradation of the compound.
 - Insufficient incubation time or concentration.
- Troubleshooting Steps:
 - Verify FAP Expression: Confirm FAP expression in your target cells using techniques like Western Blot, IHC-P, or flow cytometry.[\[1\]](#)
 - Check Compound Integrity: Ensure that the compound has been stored correctly and that stock solutions are not expired.
 - Optimize Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration of **UAMC-1110** for your cell line. Also, optimize the incubation time, as target engagement may be time-dependent.
 - Activity-Based Probes: Consider using **UAMC-1110**-derived activity-based probes to directly visualize target engagement in cell lysates or intact cells.[\[4\]](#)

Issue 3: High Background or Off-Target Effects in In Vivo Imaging Studies

- Symptom: When using a **UAMC-1110**-based imaging agent (e.g., radiolabeled), high background signal is observed in non-target tissues, or unexpected biological effects are seen.
- Possible Causes:
 - Cross-reactivity with other proteases, although **UAMC-1110** is highly selective.
 - Suboptimal pharmacokinetics of the imaging conjugate.
 - Issues with the linker or chelator used for radiolabeling.
- Troubleshooting Steps:
 - Confirm Selectivity of the Conjugate: While **UAMC-1110** is selective, the entire imaging agent construct should be evaluated for off-target binding.
 - Optimize Injected Mass: For radiolabeled tracers, increasing the injected mass can sometimes reduce non-specific binding and improve tumor-to-background ratios.[7]
 - Modify the Linker: The linker between **UAMC-1110** and the imaging moiety can influence pharmacokinetics. Adjusting the linker length or composition may improve tumor retention and clearance from non-target organs.[7]
 - Consider Dimerization: Dimerization of FAP inhibitors has been shown to potentially improve tumor uptake and retention.[7][8]

Data Presentation

Table 1: Inhibitory Potency of **UAMC-1110** against FAP and Related Proteases

| Enzyme | IC50 Value | Reference |
|-------------------------------------|---------------|---|
| Fibroblast Activation Protein (FAP) | 3.2 nM | [1] [2] [3] |
| Prolyl Oligopeptidase (PREP) | 1.8 μ M | [1] [2] |
| Dipeptidyl Peptidase 4 (DPP-4) | >100 μ M | [5] |
| Dipeptidyl Peptidase 9 (DPP-9) | >12.5 μ M | [5] |

Table 2: Solubility and Storage of **UAMC-1110**

| Parameter | Specification | Reference |
|----------------------|--------------------------------|---------------------|
| Solubility | | |
| DMSO | \geq 60 mg/mL | [6] |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | [5] |
| Storage (Powder) | | |
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
| Storage (In Solvent) | | |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |

Experimental Protocols

Protocol 1: Preparation of UAMC-1110 Stock and Working Solutions for In Vitro Assays

- Stock Solution (10 mM in DMSO):

- Allow the **UAMC-1110** powder (M.W. 344.3 g/mol) to equilibrate to room temperature before opening the vial.
- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of **UAMC-1110**, add 290.4 μ L of DMSO.
- Vortex and/or use an ultrasonic bath to ensure complete dissolution.[[1](#)]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[[1](#)]

- Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution serially in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
 - Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically \leq 0.5%).

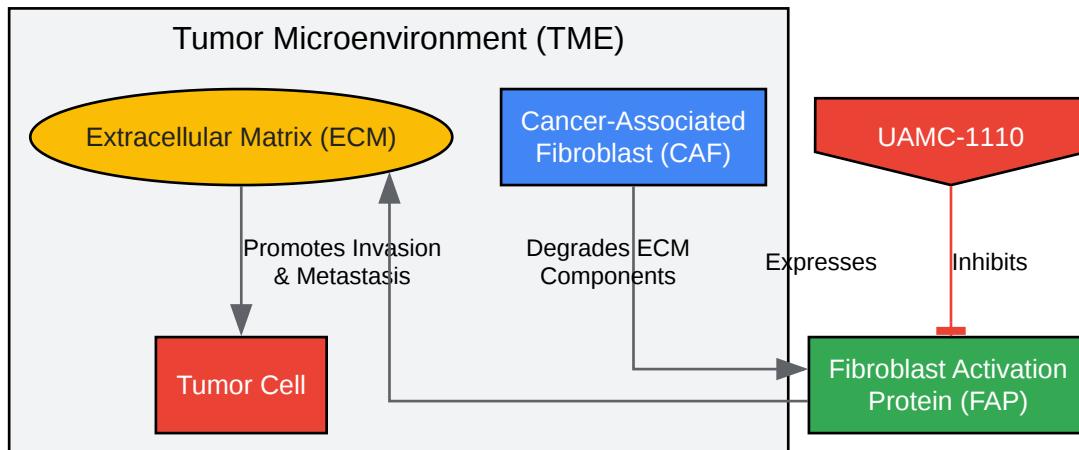
Protocol 2: In Vivo Formulation of UAMC-1110

This is an example formulation and may require optimization for your specific animal model and administration route.

- Prepare a stock solution of **UAMC-1110** in DMSO (e.g., 25 mg/mL).[[1](#)]
- To prepare a 1 mL working solution for injection, take 100 μ L of the 25 mg/mL DMSO stock solution.[[1](#)]
- Add 400 μ L of PEG300 and mix thoroughly.[[1](#)]
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.[[1](#)]
- Add 450 μ L of saline to bring the final volume to 1 mL.[[1](#)]
- This formulation should be prepared fresh on the day of use.

Visualizations

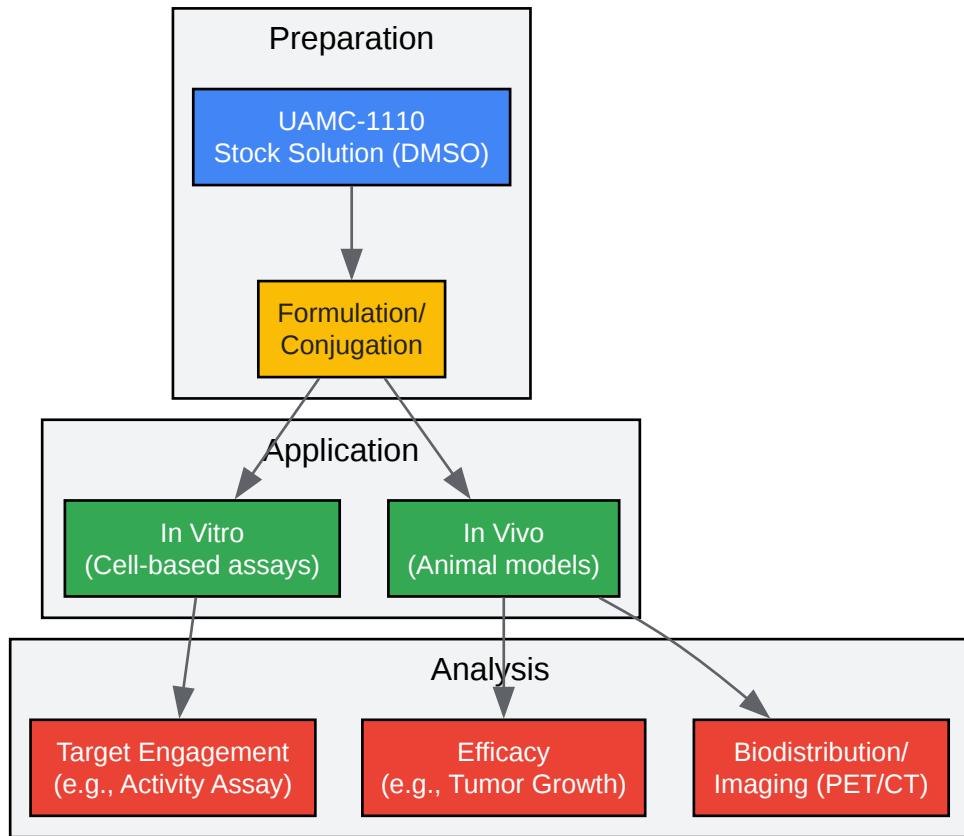
Simplified FAP Signaling Context



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Caption: Role of FAP in the TME and its inhibition by **UAMC-1110**.

Experimental Workflow for UAMC-1110 Delivery

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Caption: General workflow for **UAMC-1110** experiments.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. UAMC-1110 (SP-13786) | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]

- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
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